
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2219371-26-1 . It has a molecular weight of 279.83 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
Research has focused on developing efficient synthetic routes and chemical modifications to derivatives of tetrahydronaphthalene and thiophenyl compounds. For instance, Orsini et al. (2002) presented a chemoenzymatic synthesis protocol for (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor to serotonergic receptor agonists, demonstrating the versatility of these chemical structures for synthesizing biologically active molecules (Orsini et al., 2002). Additionally, Horasan-Kishali et al. (2006) reported on the regio- and stereocontrolled synthesis of chlorinated hexahydronaphthalen-2-yl acetates, showcasing the chemical flexibility and potential for creating compounds with specific pharmacological properties (Horasan-Kishali et al., 2006).
Pharmacological Applications
Several studies have explored the pharmacological potential of tetrahydronaphthalene and thiophenyl derivatives. For example, research on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides has revealed compounds with high affinity for serotonin (5-HT) receptors, indicating potential applications as neuromodulators or in treating disorders related to serotonin dysfunction (Leopoldo et al., 2004). Yun (2014) examined l-tetrahydropalmatine's effect, derived from a structurally related compound, on methamphetamine-induced hyperactivity, suggesting that modifications to the tetrahydronaphthalene backbone could yield significant neuromodulatory effects (Yun, 2014).
Structural and Binding Studies
Studies have also focused on understanding the structural basis of the biological activity of tetrahydronaphthalene derivatives. For instance, Berardi et al. (2005) explored the impact of methyl substitution on piperidine rings of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, highlighting the role of stereochemistry and substitution patterns in sigma(1) receptor affinity and selectivity, which is crucial for designing compounds with specific pharmacological profiles (Berardi et al., 2005).
Propiedades
IUPAC Name |
[5-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS.ClH/c16-9-11-7-15(17-10-11)14-6-5-12-3-1-2-4-13(12)8-14;/h5-8,10H,1-4,9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOQHCICTCHSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=CS3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

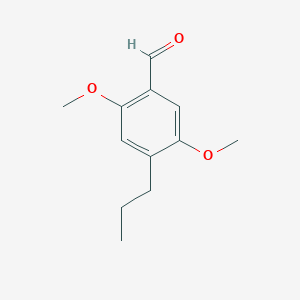
![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
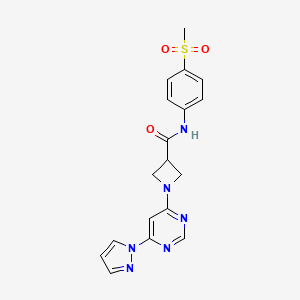
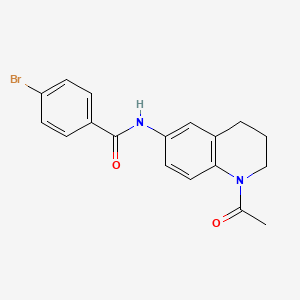
![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)
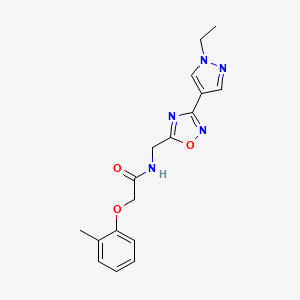
![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)
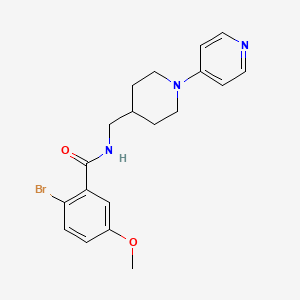

![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)
![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)

